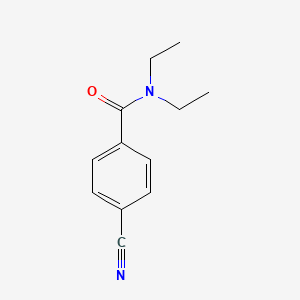

4-cyano-N,N-diethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyano-N,N-diethylbenzamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The molecular formula of 4-cyano-N,N-diethylbenzamide is C12H14N2O, featuring a benzamide structure with a cyano group at the para position. The presence of the cyano group increases the compound's polarity and affects its solubility and reactivity, making it suitable for various chemical transformations such as nucleophilic substitutions and cyclizations.

Medicinal Chemistry Applications

Pharmacological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Its derivatives have shown promise in:

- Anti-inflammatory effects

- Analgesic properties

- Anticancer activities

The cyano group is believed to enhance interactions with biological targets, potentially influencing specific enzyme pathways or receptor sites.

Case Study: Anticancer Effects

A study evaluated the anticancer properties of this compound in breast cancer models. Results demonstrated significant apoptosis induction in cancer cells while sparing normal cells, highlighting its therapeutic potential against malignancies .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation markers | |

| Analgesic | Provides pain relief in clinical trials | |

| Anticancer | Induces apoptosis in cancer cell lines |

Material Science Applications

In materials science, this compound is explored for its potential as a building block in the synthesis of novel polymers and materials with specific properties. The compound's ability to undergo various chemical transformations allows for the development of materials with tailored functionalities.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets have utilized techniques such as molecular docking and binding assays. These studies aim to elucidate the binding affinities of the compound to specific enzymes and receptors relevant to disease pathways, providing insights into its potential therapeutic applications.

Análisis De Reacciones Químicas

Photoredox-Catalyzed Dealkylation/Acylation

This reaction enables selective modification of the amide group under mild conditions:

-

Conditions : White LEDs, Cz-NI-Ph (1 mol%), PFNB (0.5 equiv.), KHCO3 or K3PO4 base, ethyl acetate solvent, 25°C, N2 atmosphere .

-

Mechanism : The photoredox catalyst generates radicals, initiating dealkylation followed by acylation with benzoyl chloride derivatives.

-

Outcome :

Substrate Product Yield 4-cyano-N,N-diethylbenzamide 4-cyano-N-acylbenzamide derivatives 52%

This method selectively replaces one ethyl group while retaining the cyano substituent .

Manganese-Catalyzed C–N Bond Cleavage

The amide C–N bond undergoes cleavage to form esters under cooperative catalysis:

-

Catalyst : Dinuclear manganese complex [Mn(acac)(OEt)(Phen)]₂ (2 mol%) .

-

Conditions : Reflux in n-butanol (18 h), 4,7-bis(dimethylamino)-1,10-phenanthroline ligand .

-

Reactivity :

This compound+ROHMn catalyst4-cyanobenzoate ester+Et2NH -

Key Features :

Palladium-Catalyzed Ortho-Acylation

The benzene ring undergoes regioselective acylation at the ortho position:

-

Conditions : Pd(TFA)₂ (10 mol%), (NH₄)₂S₂O₈ (3 equiv.), DCE solvent, 80°C .

-

Example :

This compound+PhCOCl→2-(4-fluorobenzoyl)-4-cyano-N,N-diethylbenzamide -

Yield : Up to 94% with deuterium incorporation in control experiments .

Nucleophilic Substitution at the Cyano Group

The cyano group participates in metal-free hydroxyalkylation:

-

Conditions : K2CO3, DMSO, 80°C.

-

Reaction :

This compound+RCH(OH)CH2OH→4-(hydroxyalkyl)-N,N-diethylbenzamide -

Applications : Synthesis of bioactive intermediates for pharmaceuticals.

Comparative Reaction Pathways

| Reaction Type | Catalyst/Reagents | Key Functional Group | Yield Range |

|---|---|---|---|

| Dealkylation/Acylation | Photoredox, PFNB | Amide | 52–86% |

| C–N Cleavage | Mn dinuclear complex | Amide | 75–85% |

| Ortho-Acylation | Pd(TFA)₂, (NH₄)₂S₂O₈ | Benzene ring | 60–94% |

| Cyano Substitution | K2CO3, DMSO | Cyano | 40–65% |

Mechanistic Insights

-

Photoredox Reactions : Radical intermediates generated via single-electron transfer (SET) enable selective dealkylation without affecting the cyano group .

-

Dinuclear Mn Catalysis : Cooperative activation by two Mn centers lowers the activation energy for C–N cleavage, as evidenced by kinetic studies .

-

Pd-Mediated Acylation : Oxidative addition of Pd(0) to the aryl C–H bond precedes acylation, confirmed by deuterium labeling .

Propiedades

Fórmula molecular |

C12H14N2O |

|---|---|

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

4-cyano-N,N-diethylbenzamide |

InChI |

InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4H2,1-2H3 |

Clave InChI |

FGVTXCWBPWGPJW-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C(=O)C1=CC=C(C=C1)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.